molecular formula C24H24N4OS B5165101 3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide

Cat. No.: B5165101
M. Wt: 416.5 g/mol
InChI Key: JYAYQCJVBGARPX-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features an indole ring, a thiazole ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is the three-component reaction involving a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This method is environmentally friendly and offers clean, one-pot synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is unique due to its combination of indole, thiazole, and isoquinoline moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c29-23(8-6-18-14-26-22-4-2-1-3-21(18)22)27-20-7-5-17-9-11-28(15-19(17)13-20)16-24-25-10-12-30-24/h1-5,7,10,12-14,26H,6,8-9,11,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAYQCJVBGARPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43)CC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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